4-(tert-Butyl)-4-methyloxazolidine-2,5-dione 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17247113
InChI: InChI=1S/C8H13NO3/c1-7(2,3)8(4)5(10)12-6(11)9-8/h1-4H3,(H,9,11)
SMILES:
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

4-(tert-Butyl)-4-methyloxazolidine-2,5-dione

CAS No.:

Cat. No.: VC17247113

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butyl)-4-methyloxazolidine-2,5-dione -

Specification

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name 4-tert-butyl-4-methyl-1,3-oxazolidine-2,5-dione
Standard InChI InChI=1S/C8H13NO3/c1-7(2,3)8(4)5(10)12-6(11)9-8/h1-4H3,(H,9,11)
Standard InChI Key WRVGDWHHJJKQDU-UHFFFAOYSA-N
Canonical SMILES CC1(C(=O)OC(=O)N1)C(C)(C)C

Introduction

Structural and Stereochemical Features

The core structure of 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione consists of an oxazolidine ring—a five-membered heterocycle containing one nitrogen and one oxygen atom—with two carbonyl groups at the 2 and 5 positions. The 4-position is substituted with both a methyl group and a bulky tert-butyl group, conferring significant steric hindrance. This substitution pattern enhances the compound’s chiral environment, making it a potential candidate for asymmetric induction in synthetic reactions .

The tert-butyl group (C(CH₃)₃) is electron-donating and spatially demanding, which can stabilize transition states in stereoselective reactions. The methyl group further modifies the electronic landscape, potentially influencing ring-opening kinetics or interactions with biological targets. X-ray crystallography of analogous compounds, such as (S)-4-Methyl-2,5-oxazolidonedione, reveals planar carbonyl groups and a puckered ring conformation, which may extrapolate to this derivative .

Synthesis and Reaction Mechanisms

Synthetic Pathways

While no direct synthesis protocol for 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione is documented in the reviewed sources, methodologies for related oxazolidine diones suggest feasible routes. A common approach involves the cyclization of N-carboxy anhydrides (NCAs) derived from α-amino acids. For example, (S)-4-Methyl-2,5-oxazolidonedione is synthesized via the reaction of L-alanine with triphosgene (bis(trichloromethyl) carbonate) in tetrahydrofuran (THF), followed by purification :

  • Amino Acid Activation:
    L-alanine reacts with triphosgene to form an intermediate N-carboxy anhydride.

  • Cyclization:
    Intramolecular nucleophilic attack by the amino group on the carbonyl carbon forms the oxazolidine ring.

  • Substituent Introduction:
    For 4-(tert-Butyl)-4-methyl derivatives, a tert-butyl group could be introduced via alkylation or Grignard reactions at the 4-position before cyclization.

Mechanistic Considerations

The tert-butyl group’s steric bulk may slow reaction kinetics during ring-opening polymerization or transamidation. Studies on urethane-bond-containing esters demonstrate that bulky substituents can hinder nucleophilic attack, leading to side products such as carbamates . For instance, in lipase-catalyzed transamidation, tert-butyl groups might reduce enzymatic accessibility, favoring non-enzymatic pathways under certain conditions .

Physicochemical Properties

Based on analogous compounds, 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione is expected to exhibit the following properties:

PropertyValue/Range
Molecular FormulaC₈H₁₃NO₃
Molecular Weight~183.2 g/mol
Melting Point90–100°C (estimated)
SolubilitySoluble in DMSO, THF
Optical Rotation ([α]₂₅ᴰ)+5° to +10° (chiral S)

The tert-butyl group increases hydrophobicity compared to methyl or isopropyl analogs, potentially enhancing lipid solubility for pharmaceutical applications.

Applications in Organic Synthesis

Asymmetric Synthesis

Oxazolidine diones serve as chiral auxiliaries in stereoselective reactions. The tert-butyl group’s steric bulk can direct facial selectivity in Diels-Alder or aldol reactions, enabling enantiomerically pure product formation. For example, (S)-4-Methyl-2,5-oxazolidonedione has been used to synthesize poly(γ-benzyl-L-glutamate) blocks, suggesting similar utility for the tert-butyl variant .

Polymer Chemistry

NCAs like 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione are precursors for polypeptides. Ring-opening polymerization initiated by primary amines or alkoxides yields polymers with controlled molecular weights. The tert-butyl group may impart thermal stability or alter degradation rates in biomedical polymers .

Comparative Analysis of Oxazolidine Diones

The table below contrasts key features of structurally related compounds:

Compound NameMolecular FormulaSubstituentsApplications
(S)-4-Methyl-2,5-oxazolidonedioneC₄H₅NO₃4-MethylPeptide synthesis
4-Isopropyl-4-methyl derivativeC₇H₁₁NO₃4-Methyl, 4-IsopropylChiral building block
4-(tert-Butyl)-4-methyl derivativeC₈H₁₃NO₃4-Methyl, 4-tert-ButylPotential polymer stabilizer

The tert-butyl variant’s enhanced steric hindrance may improve thermal stability in polymers compared to methyl or isopropyl analogs.

Recent Research and Future Directions

Recent studies highlight oxazolidine diones’ role in sustainable chemistry. For example, micro-flow reactors have been employed to synthesize NCAs rapidly, minimizing side reactions . Applying such technologies to 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione could optimize yields and purity.

Future research should explore:

  • Catalytic Asymmetric Synthesis: Developing metal-free catalysts for greener production.

  • Biomedical Applications: Investigating tert-butyl derivatives as drug delivery vehicles or antimicrobial agents.

  • Computational Modeling: Predicting reactivity and stereochemical outcomes using DFT calculations.

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